2-[(4-Chlorophenyl)sulfanyl]-6-(3,4-dichlorophenyl)nicotinonitrile
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Overview
Description
2-[(4-Chlorophenyl)sulfanyl]-6-(3,4-dichlorophenyl)nicotinonitrile is a useful research compound. Its molecular formula is C18H9Cl3N2S and its molecular weight is 391.69. The purity is usually 95%.
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Scientific Research Applications
Chemiluminescence Applications
- The synthesis and base-induced chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes were studied. These compounds, including sulfanyl-substituted variants, show potential in chemiluminescence applications (Watanabe et al., 2010).
Antimicrobial Activity
- Certain derivatives of nicotinonitrile, including those with sulfanyl substitutions, have been synthesized and tested for their antimicrobial activity against various bacteria and fungi (Guna et al., 2015).
Synthesis and Molecular Structure
- A study on the synthesis, molecular structure optimization, and cytotoxicity assay of a novel thiophene-containing compound with sulfanyl groups suggests potential applications in medicinal chemistry and drug design (Mabkhot et al., 2016).
Antiviral Activity
- Research on the synthesis of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole sulfonamides, which are structurally related, revealed their potential anti-tobacco mosaic virus activity (Chen et al., 2010).
Material Science
- Sulfanyl-substituted benzidines have been synthesized and used in the development of transparent polyimides with high refractive indices and small birefringence, suggesting applications in material science (Tapaswi et al., 2015).
Antibacterial Applications
- Nicotinonitrile derivatives, including those with sulfanyl substitutions, have been synthesized and evaluated for their anti-tubercular properties, showing significant potential as medicinal agents (Manikannan et al., 2010).
Mechanism of Action
Target of Action
The compound contains an indole nucleus, which is found in many bioactive aromatic compounds and binds with high affinity to multiple receptors . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Indole derivatives are known to interact with a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. As mentioned, indole derivatives can have a wide range of biological activities .
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl3N2S/c19-13-3-5-14(6-4-13)24-18-12(10-22)2-8-17(23-18)11-1-7-15(20)16(21)9-11/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGZIGCPMSOIDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.